![molecular formula C11H12O3 B12627953 4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one CAS No. 920531-32-4](/img/structure/B12627953.png)
4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one is a heterocyclic compound featuring a furan ring substituted with a hydroxycyclopentyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation of the Cyclopentyl Ring: The cyclopentyl ring can be hydroxylated using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ethynyl group or the furan ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the cyclopentyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Products may include furanones, carboxylic acids, and aldehydes.
Reduction: Products may include alkanes, alkenes, and alcohols.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.
Applications De Recherche Scientifique
4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(5H)-Furanone, 4-[2-(1-hydroxycyclopentyl)ethynyl]
- (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
Uniqueness
4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one is unique due to the presence of both a hydroxycyclopentyl group and an ethynyl group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
920531-32-4 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-[2-(1-hydroxycyclopentyl)ethynyl]-2H-furan-5-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-9(8-14-10)3-6-11(13)4-1-2-5-11/h7,13H,1-2,4-5,8H2 |
Clé InChI |
QKRRSFIXPHMSFG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#CC2=CC(=O)OC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


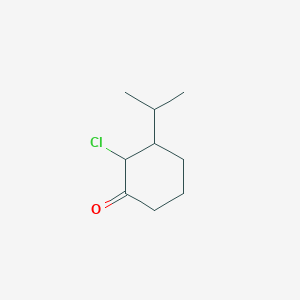

![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)
methanone](/img/structure/B12627897.png)
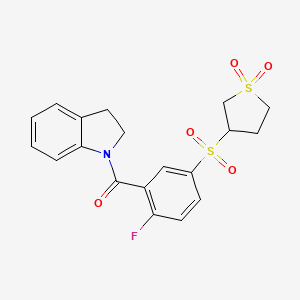
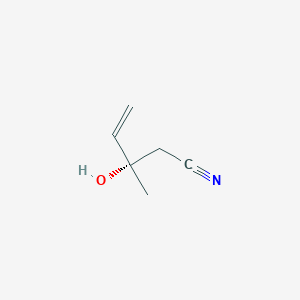


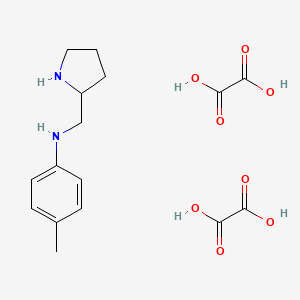


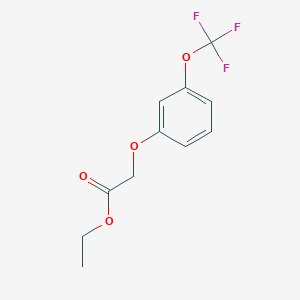
![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
